methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[b]thiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with 2-methylbenzoyl chloride to form an intermediate. This intermediate is then reacted with a cyclopenta[b]thiophene derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Uniqueness
Methyl 2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its specific substitution pattern and the presence of the cyclopenta[b]thiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H19Cl3N2O3S |
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Molecular Weight |
461.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C19H19Cl3N2O3S/c1-10-6-3-4-7-11(10)15(25)23-18(19(20,21)22)24-16-14(17(26)27-2)12-8-5-9-13(12)28-16/h3-4,6-7,18,24H,5,8-9H2,1-2H3,(H,23,25) |
InChI Key |
NZLVWATWXGKGDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Origin of Product |
United States |
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